molecular formula C18H14N2O4 B11945068 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene CAS No. 34944-33-7

1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene

Cat. No.: B11945068
CAS No.: 34944-33-7
M. Wt: 322.3 g/mol
InChI Key: OYPMHQIMQGZDHK-CRQXNEITSA-N
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Description

1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene is an organic compound with the molecular formula C18H12N2O4. It is characterized by the presence of two nitrophenyl groups attached to a hexatriene backbone. This compound is of interest due to its unique photophysical and photochemical properties, making it a subject of study in various scientific fields .

Preparation Methods

The synthesis of 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene typically involves the reaction of 4-nitrobenzaldehyde with a suitable diene precursor under specific conditions. One common method is the Wittig reaction, where 4-nitrobenzaldehyde reacts with a phosphonium ylide to form the desired hexatriene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .

Chemical Reactions Analysis

1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene undergoes various chemical reactions, including:

Scientific Research Applications

1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene involves its interaction with light, leading to the excitation of electrons and subsequent fluorescence emission. The compound’s photophysical properties are influenced by solvent polarity, which affects the Stokes shift and quantum yield. The presence of nitro groups facilitates charge transfer processes, contributing to its unique photochemical behavior .

Comparison with Similar Compounds

1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene can be compared with similar compounds such as 1,6-Bis(4-cyanophenyl)-1,3,5-hexatriene. While both compounds share a hexatriene backbone, the presence of different substituents (nitro vs. cyano) results in distinct photophysical properties. For instance, 1,6-Bis(4-cyanophenyl)-1,3,5-hexatriene exhibits solvent-independent fluorescence maxima, whereas this compound shows significant solvent-dependent shifts .

Similar compounds include:

Properties

CAS No.

34944-33-7

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

1-nitro-4-[(1E,3E,5E)-6-(4-nitrophenyl)hexa-1,3,5-trienyl]benzene

InChI

InChI=1S/C18H14N2O4/c21-19(22)17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(14-10-16)20(23)24/h1-14H/b2-1+,5-3+,6-4+

InChI Key

OYPMHQIMQGZDHK-CRQXNEITSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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